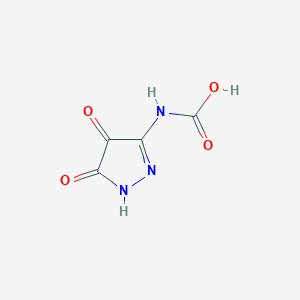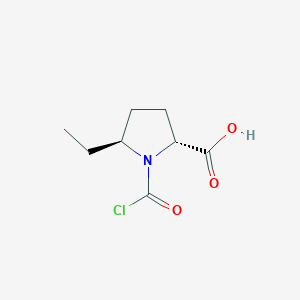
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a chlorocarbonyl group and an ethyl substituent on a pyrrolidine ring. The stereochemistry of the compound, indicated by the (2R,5S) configuration, plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate pyrrolidine derivative.
Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in stereoselective synthesis.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The stereochemistry of the compound ensures selective binding to these targets, enhancing its efficacy and reducing off-target effects.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-1-(Chlorocarbonyl)-5-methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
(2R,5S)-1-(Chlorocarbonyl)-5-propylpyrrolidine-2-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The unique combination of the chlorocarbonyl group and the ethyl substituent in (2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid imparts distinct reactivity and selectivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H12ClNO3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
(2R,5S)-1-carbonochloridoyl-5-ethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12ClNO3/c1-2-5-3-4-6(7(11)12)10(5)8(9)13/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6+/m0/s1 |
InChI Key |
RNXPMBJOIRCGKA-NTSWFWBYSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@@H](N1C(=O)Cl)C(=O)O |
Canonical SMILES |
CCC1CCC(N1C(=O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)


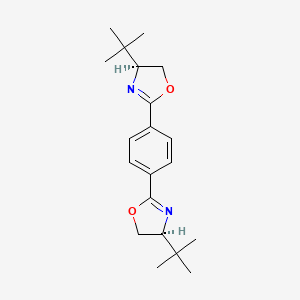
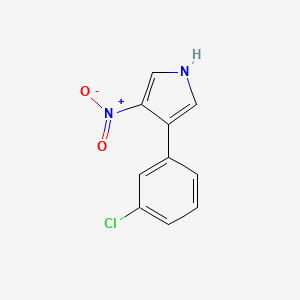
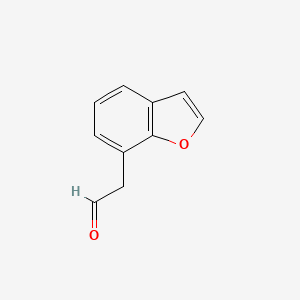
![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
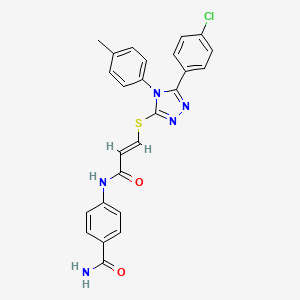
![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
